molecular formula C16H26O7S B1584788 Dicyclohexyl sodium sulfosuccinate CAS No. 23386-52-9

Dicyclohexyl sodium sulfosuccinate

Cat. No.: B1584788
CAS No.: 23386-52-9
M. Wt: 362.4 g/mol
InChI Key: QPSVFNQMURAADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Dicyclohexyl sodium sulfosuccinate plays a significant role in biochemical reactions due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules, primarily by reducing surface tension and enhancing solubility. This compound is known to interact with enzymes such as lipases and proteases, facilitating the breakdown of fats and proteins. The interaction with these enzymes is typically non-covalent, involving hydrophobic and electrostatic interactions that stabilize the enzyme-substrate complex and enhance catalytic efficiency .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell membrane permeability, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can disrupt lipid bilayers, leading to changes in membrane fluidity and permeability. This disruption can affect the function of membrane-bound receptors and ion channels, thereby influencing cell signaling pathways. Additionally, this compound can modulate gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Conversely, it can activate lipases by stabilizing their active conformation and enhancing substrate binding. These interactions can also lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, such as prolonged disruption of membrane integrity and sustained changes in gene expression. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by improving membrane permeability and facilitating nutrient uptake. At high doses, it can cause toxic effects, such as cell lysis and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. Toxicity studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, as well as gastrointestinal disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to lipid metabolism. The compound interacts with enzymes such as lipases and esterases, facilitating the breakdown of fats into fatty acids and glycerol. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in energy production and storage. Additionally, this compound can influence the activity of enzymes involved in the synthesis and degradation of phospholipids, impacting membrane composition and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. For example, it can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Once inside cells, this compound can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets, where it exerts its effects on lipid metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in lipid-rich compartments, such as the endoplasmic reticulum, lipid droplets, and cell membranes. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of this compound in these compartments allows it to interact with enzymes and proteins involved in lipid metabolism, membrane trafficking, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl sodium sulfosuccinate is synthesized through the esterification of sulfosuccinic acid with cyclohexanol, followed by neutralization with sodium hydroxide . The reaction typically involves the following steps:

    Esterification: Sulfosuccinic acid reacts with cyclohexanol in the presence of a catalyst, such as sulfuric acid, to form dicyclohexyl sulfosuccinate.

    Neutralization: The resulting ester is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl sodium sulfosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl sodium sulfosuccinate is unique due to its cyclohexyl groups, which provide distinct hydrophobic interactions compared to linear alkyl chains. This structural difference can result in variations in solubility, micelle formation, and overall surfactant efficiency .

Properties

IUPAC Name

1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7S/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13/h12-14H,1-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSVFNQMURAADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047213
Record name Dicyclohexyl sulfosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137361-04-7
Record name Dicyclohexyl sulfosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137361047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclohexyl sulfosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyclohexyl sodium sulfosuccinate
Reactant of Route 2
Dicyclohexyl sodium sulfosuccinate
Reactant of Route 3
Dicyclohexyl sodium sulfosuccinate
Reactant of Route 4
Reactant of Route 4
Dicyclohexyl sodium sulfosuccinate
Reactant of Route 5
Reactant of Route 5
Dicyclohexyl sodium sulfosuccinate
Reactant of Route 6
Reactant of Route 6
Dicyclohexyl sodium sulfosuccinate
Customer
Q & A

Q1: What is the role of Dicyclohexyl sodium sulfosuccinate in influencing bacterial adhesion to oil droplets?

A1: this compound, like other surfactants, plays a significant role in altering the interfacial properties of oil/water interfaces. The research demonstrates that increasing the concentration of this compound leads to a decrease in the areal density of Marinobacter hydrocarbonoclasticus bacteria adhering to dodecane droplets []. This effect is attributed to the reduction in oil/water interfacial tension caused by the surfactant. Lower interfacial tension increases the free energy required for bacterial adhesion, making it less energetically favorable for the bacteria to attach to the oil droplet surface.

Q2: How does this compound compare to other surfactants in affecting bacterial adhesion?

A2: The study investigated the impact of various surfactants, including this compound, Dioctyl sodium succinate (DOSS), dibutyl sodium sulfosuccinate, cetyltrimethylammonium bromide, and Tween 20, on bacterial adhesion. While the specific results for each surfactant are not detailed in the provided abstract, the research highlights that the type and concentration of the surfactant directly influence the long-term adhesion of bacteria to the oil/water interface []. This suggests that different surfactants, including this compound, exhibit varying efficacies in modifying interfacial properties and consequently, bacterial adhesion behavior. Further investigation into the specific characteristics of each surfactant, such as their molecular structure and charge, would be needed to understand the observed differences in their impact on bacterial adhesion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.